molecular formula C30H43N3O5 B12780218 Boc-CH2Ph-Leu-NH2 CAS No. 126409-30-1

Boc-CH2Ph-Leu-NH2

Cat. No.: B12780218
CAS No.: 126409-30-1
M. Wt: 525.7 g/mol
InChI Key: FACAUYLYCYUNSS-RSYZFUPGSA-N
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Description

The compound Boc-CH2Ph-Leu-NH2 is a peptide derivative that includes a tert-butyloxycarbonyl (Boc) protecting group, a benzyl group (CH2Ph), and a leucine (Leu) residue. This compound is often used in peptide synthesis and research due to its stability and ease of manipulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-CH2Ph-Leu-NH2 typically involves the protection of the amino group of leucine with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is introduced through a nucleophilic substitution reaction, where the leucine derivative reacts with benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Boc-CH2Ph-Leu-NH2 involves the protection and deprotection of the amino group in peptide synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc and benzyl groups, which provide enhanced stability and versatility in peptide synthesis. The Boc group is easily removed under mild acidic conditions, making it a preferred choice in multistep synthesis .

Properties

CAS No.

126409-30-1

Molecular Formula

C30H43N3O5

Molecular Weight

525.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C30H43N3O5/c1-20(2)16-25(27(31)35)32-28(36)23(17-21-12-8-6-9-13-21)19-26(34)24(18-22-14-10-7-11-15-22)33-29(37)38-30(3,4)5/h6-15,20,23-26,34H,16-19H2,1-5H3,(H2,31,35)(H,32,36)(H,33,37)/t23-,24+,25+,26+/m1/s1

InChI Key

FACAUYLYCYUNSS-RSYZFUPGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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